molecular formula C23H28N4O3 B2664897 3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}PROPANAMIDE CAS No. 896372-52-4

3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}PROPANAMIDE

Cat. No.: B2664897
CAS No.: 896372-52-4
M. Wt: 408.502
InChI Key: TUSOBNUCXBKNQK-UHFFFAOYSA-N
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Description

3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}PROPANAMIDE typically involves multiple steps, starting with the formation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or acyl groups .

Mechanism of Action

The mechanism of action of 3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOIC ACID: This compound shares the quinazolinone core but lacks the ethyl(3-methylphenyl)amino group, resulting in different chemical and biological properties.

    3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE: Another related compound with a hydrazide group instead of the propanamide moiety, which may affect its reactivity and biological activity.

Uniqueness

The unique combination of the quinazolinone core with the ethyl(3-methylphenyl)amino group and the propanamide moiety in 3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}PROPANAMIDE imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-3-26(18-9-6-8-17(2)16-18)14-7-13-24-21(28)12-15-27-22(29)19-10-4-5-11-20(19)25-23(27)30/h4-6,8-11,16H,3,7,12-15H2,1-2H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSOBNUCXBKNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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